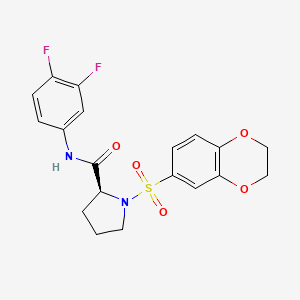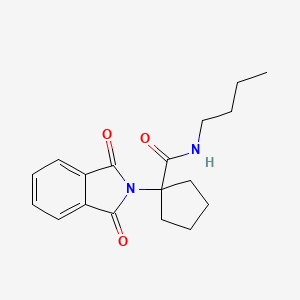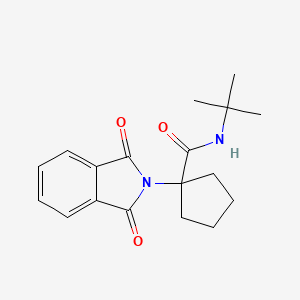
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide involves the inhibition of mitochondrial energy metabolism. This leads to the selective targeting of cancer cells, as they rely heavily on mitochondrial energy metabolism for survival. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in mitochondrial energy metabolism, leading to the disruption of ATP production. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide in lab experiments is its selective targeting of cancer cells. This makes it a potential candidate for cancer treatment, as it can selectively kill cancer cells without harming healthy cells. However, one of the limitations of using CPI-613 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of this compound for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide. One potential direction is the further study of its potential applications in cancer treatment. CPI-613 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer treatments. Additionally, the synthesis process of CPI-613 could be optimized to make it more accessible for research purposes.
Synthesemethoden
The synthesis of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methylpropylamine with cyclopentanone to form N-(2-methylpropyl)cyclopentanone. This intermediate is then reacted with phthalic anhydride to form the final product, 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. CPI-613 has been shown to selectively target cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-19-17(23)18(9-5-6-10-18)20-15(21)13-7-3-4-8-14(13)16(20)22/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWASHPFSDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)


![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)